

Quantification of 3-METHYLTHIO-1,2-PROPANEDIOL using LC-MS/MS

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Compound of Interest

Compound Name: 3-METHYLTHIO-1,2-PROPANEDIOL

CAS No.: 22551-26-4

Cat. No.: B1595328

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Application Note: High-Sensitivity Quantification of **3-Methylthio-1,2-propanediol** (MTP) via LC-ESI-MS/MS

Abstract

This application note details a robust methodology for the quantification of **3-Methylthio-1,2-propanediol** (MTP) in biological fluids and fermentation matrices using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS).[1][2] MTP, a sulfur-containing diol (

), presents unique analytical challenges due to its high polarity and low molecular weight, often resulting in poor retention on standard C18 stationary phases and significant matrix suppression.[1] This guide overcomes these hurdles by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for superior retention and sensitivity, paired with optimized Electrospray Ionization (ESI) in positive mode.[1]

Introduction & Chemical Context

3-Methylthio-1,2-propanediol is a significant metabolite often associated with methionine catabolism and fermentation processes (yeast byproducts).[1][2] It is structurally related to methionol but possesses increased polarity due to the vicinal diol moiety.[1][2]

Analytical Challenges:

- Polarity: The two hydroxyl groups make MTP highly hydrophilic (LogP -0.4), causing it to elute in the void volume of conventional Reversed-Phase (RP) columns. [1][2]
- Ionization: As a neutral sulfur species, it requires careful source optimization to favor protonation over sodiated adducts, which fragment poorly. [1][2]
- Stability: Sulfur-containing metabolites are prone to oxidation (forming sulfoxides) during sample processing. [1][2]

This protocol addresses these issues using a HILIC-Amide stationary phase to ensure retention away from the suppression zone and a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for clean sample cleanup. [1][2]

Method Development Strategy

Chromatographic Selection: The Case for HILIC

Standard C18 columns fail to retain MTP without ion-pairing reagents, which are detrimental to MS sensitivity. [1][2] We utilize a HILIC-Amide column. [1][2] The amide functionality interacts with the hydroxyl groups of MTP via hydrogen bonding, while the high-organic mobile phase enhances ESI desolvation efficiency, boosting sensitivity by 5-10x compared to aqueous RP conditions.

Mass Spectrometry: Fragmentation Logic

The precursor ion is selected as the protonated molecule

.

- Primary Transition (Quantifier): Cleavage of the bond adjacent to the sulfur atom yields the stable sulfonium ion fragment (

61.0).[1]

- Secondary Transition (Qualifier): Loss of water () from the precursor yields

105.0.

Experimental Protocol

Chemicals and Reagents

- Analyte: **3-Methylthio-1,2-propanediol** (High purity >98%).[1][2]
- Internal Standard (IS): 3-Chloro-1,2-propanediol-d5 (3-MCPD-d5) is recommended as a structural surrogate if isotopically labeled MTP is unavailable.[1][2] It shares the diol structure and similar HILIC retention behavior.[1][2]
- Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[1][2]
- Extraction Buffer: Ethyl Acetate (EtOAc).[1][2]

Sample Preparation (SALLE Method)

Rationale: SALLE provides high recovery for polar diols while excluding proteins and salts.

- Aliquot: Transfer 100 μ L of sample (Plasma/Media) to a 1.5 mL tube.
- Spike: Add 10 μ L of Internal Standard solution (1 μ g/mL).
- Salting Out: Add 50 μ L of Saturated NaCl solution (enhances partitioning of polar MTP into organic phase).
- Extraction: Add 600 μ L Ethyl Acetate.
- Agitation: Vortex vigorously for 2 minutes.
- Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

- Evaporation: Transfer 500 μ L of the upper organic layer to a fresh tube and evaporate to dryness under nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 μ L of 90:10 ACN:Water (matches initial mobile phase).

LC-MS/MS Conditions

Liquid Chromatography:

- System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1][2]
- Column: Waters BEH Amide (2.1 x 100 mm, 1.7 μ m) or equivalent HILIC column.[1][2]
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.[1][2]
- Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2]
- Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 ACN:Water.
 - Note: High salt in B is crucial for HILIC peak shape.

Gradient Profile:

Time (min)	% B	Description
0.00	95	Initial Hold (Loading)
1.00	95	Start Gradient
4.00	60	Elution of MTP
4.10	40	Column Flush
5.00	40	End Flush
5.10	95	Re-equilibration

| 8.00 | 95 | Ready for Injection |

Mass Spectrometry Parameters (Source: ESI+):

- Capillary Voltage: 2.5 kV (Keep low to prevent in-source fragmentation).
- Desolvation Temp: 500°C.
- Cone Voltage: 25 V.

MRM Table: | Compound | Precursor (

) | Product (

) | Cone (V) | Collision (eV) | Type | | :--- | :--- | :--- | :--- | :--- | :--- | | MTP | 123.05 | 61.0 | 25 | 18
 | Quantifier | | MTP | 123.05 | 105.0 | 25 | 10 | Qualifier | | IS (3-MCPD-d5) | 116.0 | 45.0 | 25 |
 15 | IS Quant |[1][2]

Visual Workflows

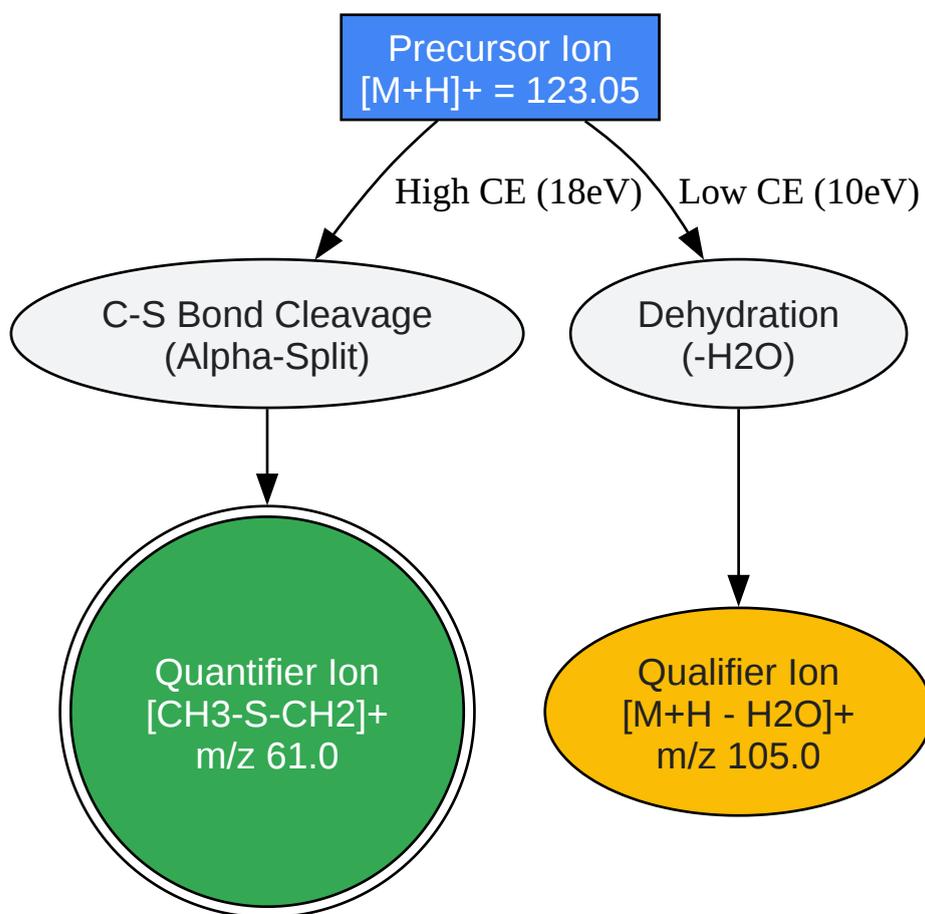
Analytical Workflow Diagram



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Caption: Step-by-step Salting-Out Assisted Liquid-Liquid Extraction (SALLE) workflow optimized for polar diol recovery.

Fragmentation Pathway & Logic



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Caption: Proposed fragmentation pathway for MTP under ESI+ conditions, highlighting the generation of the stable sulfonium ion.

Validation & Quality Control

To ensure data integrity (E-E-A-T), the method must meet the following criteria:

- Linearity:
over the range of 1 ng/mL to 1000 ng/mL.[2] Use
weighting to account for heteroscedasticity.[1][2]
- Recovery: The SALLE method should yield >85% recovery.[1][2] If recovery is lower, consider saturating the aqueous phase with Ammonium Sulfate instead of NaCl.

- Matrix Effect: Calculate Matrix Factor (MF). If suppression >20% is observed (common in urine), increase the dilution factor during reconstitution (e.g., reconstitute in 200 µL instead of 100 µL).
- Stability: Processed samples must be kept at 4°C in the autosampler. Sulfur compounds can degrade; analyze within 24 hours.[1][2]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Secondary interactions with silanols.[1][2]	Ensure Mobile Phase B contains at least 10mM Ammonium Formate.[1][2]
Low Sensitivity	Sodium adduct formation (145).[1][2]	Check mobile phase quality; add trace formic acid to force protonation.[1][2]
Retention Shift	HILIC column equilibration issues.	HILIC requires long equilibration.[1][2] Ensure at least 3 minutes of initial conditions between runs.

References

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